3-Difluoromethyl-4,5-dimethylanisole
Overview
Description
3-Difluoromethyl-4,5-dimethylanisole is an organic compound with the molecular formula C10H12F2O It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring that also contains methoxy (-OCH3) and methyl (-CH3) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethyl-4,5-dimethylanisole typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the C-CF2H bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethyl-4,5-dimethylanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups.
Reduction: Reduction reactions can be used to remove the difluoromethyl group or reduce other functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .
Scientific Research Applications
3-Difluoromethyl-4,5-dimethylanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modulate biological pathways and targets.
Mechanism of Action
The mechanism by which 3-Difluoromethyl-4,5-dimethylanisole exerts its effects is primarily through its interactions with biological molecules. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific molecular targets. This can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-4-methylanisole: Similar structure but lacks one methyl group.
3-Difluoromethyl-5-methylanisole: Similar structure but with different positioning of the methyl group.
4-Difluoromethyl-3,5-dimethylanisole: Similar structure but with different positioning of the difluoromethyl group.
Uniqueness
3-Difluoromethyl-4,5-dimethylanisole is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both difluoromethyl and methoxy groups on the aromatic ring provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
1-(difluoromethyl)-5-methoxy-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKYXOHFVYRZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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